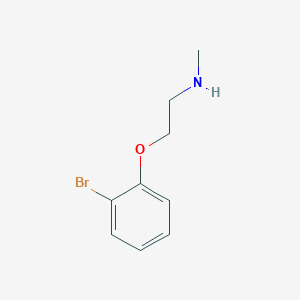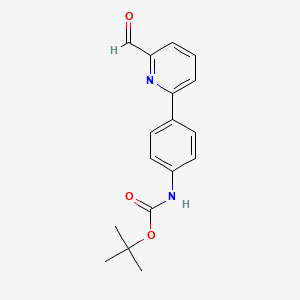
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented, indicating their importance in synthetic organic chemistry.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a catalyst or reagent to facilitate the transformation. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in subsequent reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions, starting from commercially available piperidin-4-ylmethanol .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group, which is known to be sterically demanding and can influence the packing and interactions of molecules in the solid state. For instance, 4'-tert-butyl-2,2':6',2''-terpyridine, a related compound, exhibits sterically demanding tert-butyl substituents that prevent typical face-to-face π-interactions and instead favor CH···N hydrogen bonds and weak CH···π contacts .
Chemical Reactions Analysis
Tert-butyl carbamates participate in various chemical reactions, serving as intermediates or building blocks in organic synthesis. They can undergo transformations such as iodolactamization, which is a key step in the enantioselective synthesis of certain carbamates . Additionally, the Henry reaction is employed in the synthesis of tert-butyl carbamates as key intermediates for drugs like atorvastatin .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the overall molecular structure. The tert-butyl group is known to be electron-releasing, which can affect the electronic properties and reactivity of the compound. The steric bulk of the tert-butyl group also impacts the solubility and crystalline packing of these compounds, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine . The presence of hydrogen bonding and other non-covalent interactions in the crystal structures of related tert-butyl carbamates suggests that these compounds may have strong intermolecular forces that could influence their melting points, solubility, and stability .
Aplicaciones Científicas De Investigación
Synthesis Approaches
Tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate and its derivatives have been synthesized and characterized through various methods. For instance, tert-Butyl phenyl(phenylsulfonyl)methylcarbamate was prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, showing potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). Similarly, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, isostructural family members, were synthesized and analyzed for their crystal structures, highlighting the interactions via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).
Photoluminescence and Electronic Properties
Research has also focused on the photoluminescence properties of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate derivatives. For example, rhenium(I) complexes based on terpyridine derivatives with tert-butyl groups were synthesized, and their photoluminescence properties were studied, demonstrating strong dπ (Re) → π* (diimine) MLCT character and potential applications in organic vapor sensing and light-emitting electrochemical cells (Wang et al., 2013).
Mecanismo De Acción
While the specific mechanism of action for “tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate” is not available, related compounds have been studied for their α-glucosidase inhibitory activity . This suggests potential applications in controlling post-prandial hyperglycemia in patients with type 2 diabetes .
Propiedades
IUPAC Name |
tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-13-9-7-12(8-10-13)15-6-4-5-14(11-20)18-15/h4-11H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAPEGUQXJZYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592144 |
Source


|
| Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate | |
CAS RN |
834884-86-5 |
Source


|
| Record name | 1,1-Dimethylethyl N-[4-(6-formyl-2-pyridinyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

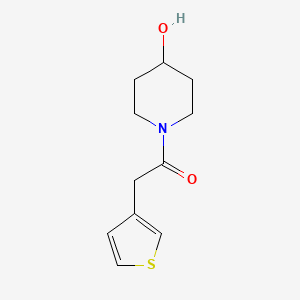

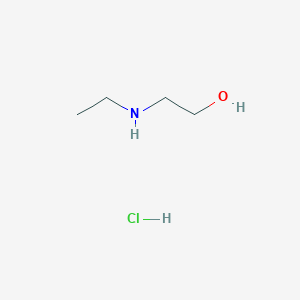
![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

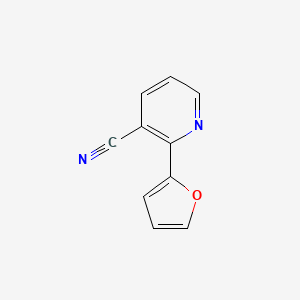



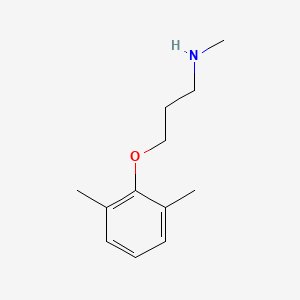
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
